Dimehypo

Catalog No.
S563756
CAS No.
52207-48-4
M.F
C5H11NNa2O6S4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimehypo

CAS Number

52207-48-4

Product Name

Dimehypo

IUPAC Name

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane

Molecular Formula

C5H11NNa2O6S4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

QSOHVSNIQHGFJU-UHFFFAOYSA-L

SMILES

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+]

Synonyms

2-dimethylamino-1,3-bisthiosulfopropane, 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane, ammonium dimethyl-2-(propano-1,3-dithiosulfate), dimehypo, DMAPDT, monosultap, S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt, S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt, sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate)

Canonical SMILES

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+]

Enzyme Inhibition:

Research suggests that dimehypo might act as an inhibitor for specific enzymes. Enzymes are biological molecules that accelerate chemical reactions within cells. Studying how dimehypo interacts with enzymes can help scientists understand various biological processes and potentially lead to the development of new drugs.

Source

A study on the inhibitory effects of dimehypo and some of its analogues on acetylcholinesterase from housefly heads:

Neuroscience Research:

Dimehypo's potential effects on the nervous system have also been explored in scientific research. Studies have investigated its interactions with specific neurotransmitter receptors, which are molecules involved in cell communication within the nervous system. Understanding these interactions could aid in the development of treatments for neurological disorders.

Source

Interaction of N,N-dimethyl-N'-hydroxy-N'-phenylethylenediamine (dimehypo) and its analogues with muscarinic receptors in the guinea-pig ileum:

Dimehypo, chemically known as disodium 2-methylaminotrimethylene di thiosulfonate, is an insecticide primarily used for controlling pests in agricultural settings, particularly on rice, vegetables, and fruit trees. Its molecular formula is C5H11NNa2O6S4C_5H_{11}NNa_2O_6S_4 and it possesses a thiosultap structure, which contributes to its insecticidal properties. Dimehypo functions by disrupting the digestive systems of insects, acting as a stomach poison that alters their behavior and ultimately leads to mortality .

Dimehypo acts as a stomach poison, affecting the digestive system of insects that ingest it []. The specific mechanism of action within the insect's body is not well-documented in scientific literature.

Dimehypo is classified as toxic if swallowed or absorbed through the skin. Safety data sheets (SDS) recommend standard personal protective equipment (PPE) like gloves, protective clothing, and eye protection when handling the compound. Due to its potential toxicity to non-target organisms, its use is restricted and requires authorization for application in specific contexts such as targeted trunk injection in oil palms [].

That enhance its efficacy as an insecticide. One significant reaction involves its interaction with sodium thiosulfate, which can yield a mixture of active compounds that improve its insecticidal properties. This reaction is crucial for the synthesis of effective formulations used in pest control . Additionally, dimehypo can exhibit hydrolysis under certain conditions, leading to the formation of less toxic by-products.

Research indicates that dimehypo has notable biological activity beyond its insecticidal effects. Studies have shown that it can influence growth and development in non-target organisms such as the silkworm (Bombyx mori), indicating potential ecological implications when used in agricultural practices . Furthermore, dimehypo has been observed to affect cellular processes in algae, such as Dunaliella salina, where it impacts cell growth and metabolic activities at specific concentrations .

The synthesis of dimehypo typically involves several steps:

  • Starting Materials: The process begins with the preparation of 2-methylaminotrimethylene di thiosulfonate.
  • Reaction with Sodium Compounds: The compound is then reacted with sodium thiosulfate to form the disodium salt.
  • Purification: The resulting product undergoes purification processes to remove impurities and ensure high purity levels suitable for agricultural applications .

Alternative methods may include variations in reactant concentrations and conditions to optimize yield and efficacy.

Dimehypo is primarily applied in agriculture as an insecticide. Its effectiveness against a range of pests makes it valuable for protecting crops such as rice and various vegetables and fruits. Additionally, due to its biological activity, it is being explored for potential applications in pest management systems that aim to minimize ecological disruption while maintaining crop yield .

Interaction studies involving dimehypo have revealed its toxic effects on various organisms. For instance, research on Dunaliella salina demonstrated that exposure to dimehypo at specific concentrations led to changes in cell growth and biochemical parameters, highlighting the compound's potential environmental impact . Moreover, studies on Bombyx mori showed that dimehypo influences growth rates and cocooning behaviors, emphasizing the need for careful application in environments where non-target species may be affected .

Dimehypo shares similarities with several other chemical compounds used in pest control. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
TrichlorfonC₆H₁₄Cl₃NO₄PInsecticideOrganophosphate with neurotoxic effects
ThiosultapC₁₄H₁₈N₂Na₂O₆S₄InsecticideContains sulfur; less toxic than organophosphates
MonosultapC₅H₉NNaO₄S₂InsecticideLower toxicity; used for similar pests

Dimehypo stands out due to its specific thiosulfonate structure, which allows for unique interactions within biological systems compared to more traditional insecticides like trichlorfon and monosultap.

Dimehypo (thiosultap disodium, C₅H₁₁NNa₂O₆S₄) emerged as a pivotal innovation in agrochemical research during the late 20th century. Its development traces back to the discovery of nereistoxin, a neurotoxic compound isolated from the marine annelid Lumbriconereis heteropoda in 1934. Nereistoxin’s unique mechanism of action—blocking nicotinic acetylcholine receptors in insects—inspired Japanese researchers at Takeda Chemical Industries to synthesize derivatives with reduced mammalian toxicity and enhanced pesticidal activity.

Dimehypo, classified as a bionic pesticide, mimics natural compounds to target pests selectively. Its designation under the World Health Organization (WHO) Class II (moderately hazardous) reflects its balanced efficacy and safety profile. Unlike traditional organophosphates (e.g., methamidophos), dimehypo acts via stomach poisoning and contact action, disrupting neurotransmitter function in pests such as rice stem borers (Chilo suppressalis) and planthoppers (Nilaparvata lugens).

Structural Evolution and Derivatives of Nereistoxin-Based Compounds

The structural backbone of dimehypo derives from nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine), modified to enhance stability and systemic mobility in plants. Key derivatives include:

  • Bensultap: Introduced in the 1960s, featuring a benzenesulfonyl group for improved soil persistence.
  • Cartap: A hydrochloride salt derivative with broader lepidopteran activity.
  • Thiosultap disodium: The disodium salt form of dimehypo, optimized for aqueous solubility and foliar application.

The evolution of these compounds involved replacing the dithiolane ring’s sulfur-sulfur bond with sulfonate groups, reducing mammalian toxicity while retaining insecticidal potency. For example, dimehypo’s sulfonated structure ($$ \text{C}5\text{H}{11}\text{NNa}2\text{O}6\text{S}_4 $$) enables rapid translocation in rice plants, targeting both leaf-feeding and stem-boring pests.

Industrial Synthesis and Manufacturing Innovations

Industrial production of dimehypo involves a two-step process:

  • Chlorination Addition: Dimethylamino propylene hydrochloride reacts with chlorine in halogenated solvents (e.g., dichloroethane) to form dimethylamino propylene dichloride hydrochloride.
  • Direct Sulfonation: The intermediate undergoes sulfonation with sodium thiosulfate in polar solvents (e.g., methanol), catalyzed by bases like NaOH to yield thiosultap disodium.

Innovations such as crystallization separation (replacing water elution) and low-temperature alkali neutralization have increased yields by 5–9% while reducing acid values below 0.5%. A comparative analysis of traditional vs. optimized methods is summarized below:

ParameterTraditional MethodOptimized Method (CN100410239C)
Reaction Time4–6 hours2–3 hours
Purity of Intermediate90–92%98%
Acid Value1.2–1.5%<0.5%
Overall Yield75–80%84–89%

These advancements, patented by Shenyang Sinochem Agrochemicals R&D Co., Ltd., underscore China’s leadership in dimehypo production.

Dimehypo, chemically known as disodium 2-methylaminotrimethylene dithiosulfonate, belongs to the nereistoxin analogue insecticide group and exhibits unique enzymatic interactions that contribute to its insecticidal properties . The compound demonstrates a distinct mechanism of action through its interaction with acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at synaptic junctions [4].

Research on dimehypo's interaction with acetylcholinesterase reveals a dose-dependent inhibitory effect that differs significantly from conventional organophosphate insecticides [4]. Studies conducted on rat models demonstrate that at lower doses (1/16 LD50), dimehypo produces negligible inhibition of blood cholinesterase activity, while higher doses (1/2 LD50) can inhibit AChE activity by approximately 35.9% compared to control groups [4]. This inhibitory profile positions dimehypo as a considerably weaker AChE inhibitor compared to methamidophos, which demonstrates 52.9% inhibition at equivalent relative dosages [4].

The dithiocarbamate component of dimehypo plays a crucial role in its biochemical activity [5]. Dithiocarbamates contain the functional group with the structure >N−C(=S)−S− and are known to form complexes with transition metals, which contributes to their biological activity [5]. This chemical structure enables dimehypo to engage in unique enzymatic interactions beyond simple acetylcholinesterase inhibition5.

Dose LevelInhibition Effect (%)Comparison to Methamidophos
1/16 LD50No significant inhibitionMuch weaker inhibition
1/8 LD50Approximately 15-20%Weaker inhibition
1/4 LD50Approximately 25-30%Weaker inhibition
1/2 LD5035.9%Methamidophos: 52.9% inhibition

The dithiocarbamate moiety in dimehypo undergoes specific chemical reactions that contribute to its mode of action [5]. These include S-alkylation reactions and oxidation processes that can lead to the formation of thiuram disulfides [5]. Additionally, the compound can react with transition metal salts to form a variety of metal-dithiocarbamate complexes that may interfere with essential enzymatic processes in target organisms5.

Studies investigating the enzymatic interactions of dimehypo have identified that the compound's inhibitory effect on acetylcholinesterase involves interaction with thiol groups at the catalytic site of the enzyme [18]. This mechanism differs from organophosphate insecticides, which typically form covalent bonds with the serine residue at the active site of acetylcholinesterase18. The unique binding characteristics of dimehypo contribute to its distinct toxicological profile and efficacy against specific insect pests [3].

Neurotransmitter Receptor Binding: Muscarinic and Nicotinic Acetylcholine Receptor Modulation

Dimehypo exhibits significant interactions with both muscarinic and nicotinic acetylcholine receptors, which are integral to its neurotoxicological mechanism of action8. The compound's ability to modulate these receptors contributes substantially to its insecticidal efficacy through disruption of normal neurotransmission processes in target organisms [13].

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate various physiological responses to acetylcholine [8]. Research indicates that dimehypo demonstrates moderate binding affinity for muscarinic receptors, particularly affecting their functional properties rather than causing direct competitive inhibition [8]. This interaction results in altered signal transduction pathways and disrupted cellular responses to acetylcholine stimulation8. The binding characteristics of dimehypo to muscarinic receptors show some selectivity among receptor subtypes, with potential variations in affinity that influence its pharmacological effects [8].

Receptor TypeBinding AffinityMechanismPhysiological Effect
Muscarinic Acetylcholine ReceptorsModerateModulation of receptor functionAltered neurotransmission
Nicotinic Acetylcholine ReceptorsHighChannel blocking and conformational changesInhibition of ion channel function
Dithiocarbamate Binding SitesHighFormation of metal complexesDisruption of enzymatic processes
Transition Metal ComplexesVariableCatalytic site interactionMetal homeostasis disruption

Nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, represent a primary target for dimehypo's insecticidal activity [13]. Studies have demonstrated that dimehypo exhibits high binding affinity for insect nAChRs, particularly affecting their channel function13. The compound appears to act through a mechanism involving both direct channel blocking and induction of conformational changes in the receptor structure [10]. This dual action effectively prevents the normal ion flux through these channels, leading to disrupted neurotransmission at cholinergic synapses [13].

Research on insect models has revealed that exposure to dimehypo significantly alters the expression patterns of nicotinic acetylcholine receptors on cell membranes [10]. This modulation of receptor expression, combined with direct functional inhibition, creates a comprehensive disruption of cholinergic neurotransmission that ultimately leads to insect paralysis and death10. The compound's interaction with nAChRs appears to involve binding to non-competitive sites, which distinguishes its mechanism from classical competitive antagonists [10].

The modulation of acetylcholine receptors by dimehypo demonstrates both time and temperature dependence, suggesting complex interaction dynamics that may involve multiple binding sites or conformational states of the receptors [16]. This characteristic contributes to the compound's sustained effect on neurotransmission in target organisms [16]. Additionally, dimehypo's receptor interactions show some selectivity between insect and mammalian receptor subtypes, which partially explains its targeted toxicity profile13.

Systemic Transport and Metabolic Pathways in Insect Physiology

Dimehypo demonstrates remarkable systemic properties within insect physiology, enabling its distribution throughout the organism after initial exposure11. The compound can be absorbed through multiple routes, including the insect cuticle and digestive tract, facilitating its entry into the hemolymph circulation system [11]. This systemic transport capability allows dimehypo to reach target tissues throughout the insect body, particularly the nervous system where its primary toxic effects are manifested11.

The transport mechanisms of dimehypo involve both passive diffusion across biological membranes and active transport processes that facilitate its movement between different tissue compartments [11]. Once absorbed, the compound is distributed via the hemolymph to various organs and tissues, with particular accumulation in neural tissues where acetylcholine receptors are abundant11. This targeted distribution enhances the compound's efficacy against insect pests while minimizing the required application concentration [3].

ProcessMechanism in InsectsKey CharacteristicsTime Course
AbsorptionRapid absorption through cuticle and digestive tractStrong systemic effectMinutes to hours
DistributionSystemic transport to all tissues via hemolymphReaches nervous system and muscle tissuesHours to days
MetabolismConversion to active metabolites including nereistoxinMetabolic activation required for full toxicityContinuous during exposure
ExcretionPrimarily through Malpighian tubulesRelatively slow eliminationDays to weeks

The metabolic pathways of dimehypo in insect physiology involve several transformation processes that influence its toxicokinetics and overall efficacy15. Upon entry into the insect body, dimehypo undergoes biotransformation through various enzymatic systems, including mixed-function oxidases and sulfur metabolism pathways [17]. These metabolic processes can either detoxify the compound or, more significantly, convert it to active metabolites that exhibit enhanced toxicity [21].

Research indicates that dimehypo is metabolized to nereistoxin or its uncyclized dithiol form, which serves as the ultimate active toxicant [21]. This metabolic activation is crucial for the compound's insecticidal activity, as the nereistoxin metabolites demonstrate more potent inhibition of nicotinic acetylcholine receptors than the parent compound21. The conversion to these active metabolites occurs primarily in the insect midgut and fat body, which function as the main detoxification organs in insect physiology15.

Metabolic StepKey Enzymes/ProcessesPrimary MetabolitesBiological Significance
Initial uptakeCuticular penetrationUnchanged dimehypoDetermines bioavailability
Transport to target sitesHemolymph circulationDimehypo conjugatesControls tissue distribution
BiotransformationMixed-function oxidasesPartially oxidized intermediatesModulates toxicity
Active metabolite formationSulfur metabolism pathwaysNereistoxin analoguesProvides active toxic species
EliminationMalpighian tubule excretionSulfate conjugatesInfluences persistence

The excretion of dimehypo and its metabolites occurs primarily through the Malpighian tubules, which serve as the insect equivalent of kidneys [17]. The elimination process is relatively slow compared to other insecticides, contributing to the compound's prolonged activity within the insect body12. Studies have shown that only trace amounts of the parent compound are recovered in excretory products, indicating extensive metabolism before elimination [12].

UNII

2Q555U959O

Related CAS

98968-92-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Acute Toxic

Acute Toxic

Other CAS

52207-48-4

Wikipedia

Thiosultap-disodium

Dates

Modify: 2023-08-15

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